3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate
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Overview
Description
3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines a benzothiazolium core with a cyclohexenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate typically involves the reaction of 3-ethylbenzothiazolium with 3,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically tailored to the specific transformation desired.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives.
Scientific Research Applications
3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazolium derivatives: Compounds with similar benzothiazolium cores but different substituents.
Cyclohexenylidene derivatives: Compounds with similar cyclohexenylidene moieties but different core structures.
Uniqueness
The uniqueness of 3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63450-61-3 |
---|---|
Molecular Formula |
C26H31NO3S2 |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H24NS.C7H8O3S/c1-5-20-16-8-6-7-9-17(16)21-18(20)11-15-10-14(2)12-19(3,4)13-15;1-6-2-4-7(5-3-6)11(8,9)10/h6-11H,5,12-13H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
WPNCCKOMZYGFAZ-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=C3CC(CC(=C3)C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=C3CC(CC(=C3)C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Key on ui other cas no. |
63450-61-3 |
Origin of Product |
United States |
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